molecular formula C23H23N3O3 B11374686 N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

Cat. No.: B11374686
M. Wt: 389.4 g/mol
InChI Key: VYRBUBBBUSYORG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the methoxyphenyl and phenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and phenylhydrazine. Reaction conditions often involve heating under reflux and the use of catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties may be explored for drug development, particularly in the treatment of diseases such as cancer or neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with a similar phthalazinone core, such as 2-phenylphthalazin-1(2H)-one, share some structural features and biological activities.

    Benzamide Derivatives: Compounds like N-(2-methoxyphenyl)benzamide have similar functional groups and may exhibit comparable properties.

Uniqueness

N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H23N3O3/c1-29-20-14-8-7-13-19(20)24-21(27)15-26-23(28)18-12-6-5-11-17(18)22(25-26)16-9-3-2-4-10-16/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,24,27)

InChI Key

VYRBUBBBUSYORG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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